molecular formula C35H49N3O5 B1146172 (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione CAS No. 137342-95-1

(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione

Cat. No.: B1146172
CAS No.: 137342-95-1
M. Wt: 591.8 g/mol
InChI Key: RVRCZEWXGQLAHF-SFPINSCJSA-N
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Description

(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione: is a chemical compound identified by the CAS number 137342-95-1. It is chemically known as this compound . This compound is a derivative of calcitriol, which is an active form of vitamin D. This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of calcitriol .

Scientific Research Applications

Chemistry: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is used in analytical method development and validation. It serves as a reference standard in various chemical analyses .

Biology: In biological research, the compound is used to study the effects of calcitriol derivatives on cellular processes. It helps in understanding the role of vitamin D analogs in biological systems .

Medicine: The compound is used in the development of new drugs and therapies. It is particularly relevant in the study of vitamin D-related treatments for conditions such as osteoporosis and hypocalcemia .

Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes for the production of calcitriol-based drugs .

Future Directions

The use of Pro-Calcitriol PTAD Adduct in research and pharmaceutical testing is ongoing . Further studies are needed to clarify the differences in the detailed characteristics between alfacalcidol and calcitriol .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione involves the reaction of calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). The reaction typically takes place under mild conditions, with the PTAD reacting with the 5,7-diene moiety of calcitriol to form the adduct . The reaction is regio- and stereoselective, ensuring the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to comprehensive characterization to meet regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides or other oxidized derivatives .

Mechanism of Action

(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione exerts its effects by interacting with the vitamin D receptor (VDR) in cells. The binding of the compound to VDR leads to the activation of various signaling pathways that regulate gene expression. This interaction is crucial for the compound’s biological activity, including its role in calcium homeostasis and bone health .

Comparison with Similar Compounds

Uniqueness: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is unique due to its specific chemical structure and the presence of the PTAD moiety. This structural difference allows it to be used in specialized analytical and validation processes that other calcitriol derivatives may not be suitable for .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Pro-Calcitriol PTAD Adduct can be achieved through a multi-step reaction pathway involving the use of various reagents and solvents.", "Starting Materials": [ "Calcitriol", "PTAD (N-phenyl-1,4-phenylenediamine)", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Calcitriol in pyridine and add PTAD to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Add methanol to the reaction mixture and evaporate the solvent under reduced pressure.", "Step 3: Add chloroform to the residue and wash the mixture with water.", "Step 4: Add sodium hydroxide to the chloroform layer and stir the mixture for 30 minutes.", "Step 5: Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the Pro-Calcitriol PTAD Adduct as a solid." ] }

CAS No.

137342-95-1

Molecular Formula

C35H49N3O5

Molecular Weight

591.8 g/mol

IUPAC Name

(1S,2R,5R,6R,10R,11S,13R,15S)-11,13-dihydroxy-5-[(2R)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione

InChI

InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24+,25-,26-,27?,28+,32-,33+,34-,35+/m1/s1

InChI Key

RVRCZEWXGQLAHF-SFPINSCJSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C

Synonyms

(4aS,6R,8S,8aR,8bR,10aR,11R,13aR,13bS)-6,7,8,8a,8b,9,10,10a,11,12,13,13a-Dodecahydro-6,8-dihydroxy-11-[(1R)-5-hydroxy-1,5-dimethylhexyl]-8a,10a-dimethyl-2-phenyl-5H-4a,13b-etheno-1H,4aH-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dio

Origin of Product

United States

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